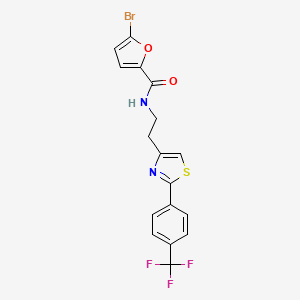

5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

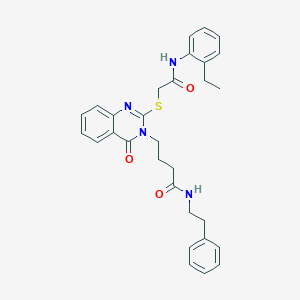

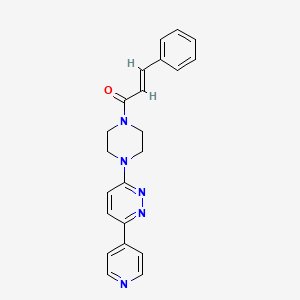

This compound is a complex organic molecule that contains several functional groups, including a bromo group, a trifluoromethyl group, a thiazole ring, and a furan ring. These groups could potentially give the compound a variety of interesting chemical properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the trifluoromethyl group could potentially be introduced using a reagent like trifluoromethyltrimethylsilane . The thiazole ring could be formed via a condensation reaction .Molecular Structure Analysis

The molecule’s structure includes a furan ring, which is a five-membered ring with an oxygen atom, and a thiazole ring, which is a five-membered ring with a nitrogen and a sulfur atom . The presence of these heterocycles, along with the bromo and trifluoromethyl groups, could have significant effects on the molecule’s reactivity and properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bromo, trifluoromethyl, and thiazole groups. For example, the bromo group could potentially be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar trifluoromethyl group and the heterocyclic rings could affect the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique

Synthesis and Antibacterial Activities

Compounds similar to 5-bromo-N-(2-(2-(4-(trifluoromethyl)phenyl)thiazol-4-yl)ethyl)furan-2-carboxamide have been synthesized for their potential antibacterial activities. For instance, N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrated significant in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The study highlighted the effectiveness of these compounds, particularly against NDM-positive bacteria A. baumannii, comparing favorably with various commercially available drugs. Molecular docking studies and molecular dynamics (MD) simulations validated the interaction stability and active site engagement, suggesting a promising avenue for developing new antibacterial agents (Siddiqa et al., 2022).

Antiprotozoal Agents

Research into dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, featuring structural motifs similar to this compound, uncovered potent antiprotozoal properties. These compounds demonstrated strong DNA affinities and remarkable in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as antiprotozoal agents. The findings underscore the importance of structural design in the development of new treatments for protozoal infections (Ismail et al., 2004).

Azo Dye Synthesis

Brominated precursors structurally akin to this compound have been utilized in the synthesis of azo dyes. These precursors facilitated the production of various pyrazoles, which upon further reactions yielded azo dyes with specific absorption maxima. The study demonstrates the versatility of such brominated compounds in the synthesis of azo dyes, offering a straightforward methodology and yielding products with potential applications in materials science (Martins et al., 2013).

Electrophilic Substitution Reactions

Research on the electrophilic substitution reactions of compounds bearing furan and thiazole rings, similar to the structure of this compound, has provided insights into their chemical reactivity. Such studies are crucial for understanding the reactivity patterns of these compounds and for developing novel synthetic routes for functionalized materials and pharmaceuticals (Aleksandrov et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Compounds containing thiazole rings, such as this one, have been found to exhibit a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

It is known that the biological outcomes of thiazole derivatives can be greatly affected by substituents on a particular position of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction .

Biochemical Pathways

Thiazole derivatives have been reported to possess various biological activities, which suggests that they may affect a variety of biochemical pathways .

Result of Action

Thiazole derivatives have been reported with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, and more .

Propriétés

IUPAC Name |

5-bromo-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrF3N2O2S/c18-14-6-5-13(25-14)15(24)22-8-7-12-9-26-16(23-12)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNYOYPWVMQCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrF3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,5-Dichlorophenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2583599.png)

![N,5-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2583604.png)

![3-Chloro-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2583608.png)

![[4-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2583612.png)